4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol
Vue d'ensemble
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol, also known as TAK-063, is a novel and potent antipsychotic drug candidate that has been developed by Takeda Pharmaceutical Company Limited. This compound has shown promising results in preclinical studies and has the potential to become a new treatment option for schizophrenia and other psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is a key pathway involved in the development of psychosis. By blocking the D3 receptor, this compound may reduce the hyperactivity of this pathway and alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which is a brain region that is important for cognitive function and emotion regulation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is its potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in the development of psychosis and other psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol. One area of interest is the potential use of this compound in combination with other antipsychotic drugs. Another area of interest is the development of more potent and selective D3 receptor antagonists. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been extensively studied in preclinical models of schizophrenia and other psychiatric disorders. In these studies, this compound has been shown to have potent antipsychotic effects, as well as anxiolytic and antidepressant properties. This compound has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-hydroxy-3-methoxyphenyl)methanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-23-17-11-13(5-6-16(17)22)18(24)21-9-7-20(8-10-21)15-4-2-3-14(19)12-15/h2-6,11-12,22H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWHLDSWTPNVCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.